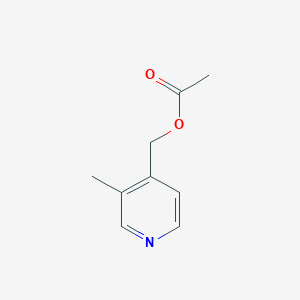
(3-Methylpyridin-4-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Methylpyridin-4-yl)methyl acetate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3-methylpyridin-4-yl)methyl acetate, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting 3-methylpyridin-4-ylmethanol with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions yields the target ester. Reaction optimization should focus on temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of alcohol to acetyl chloride) . Solvent choice (e.g., dichloromethane) and drying agents (e.g., molecular sieves) are critical for reproducibility.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the ester linkage (e.g., acetate methyl at ~2.1 ppm) and pyridine ring protons (7.0–8.5 ppm). DEPT-135 helps distinguish CH₃/CH₂/CH groups.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data. For pyridine derivatives, high-resolution data (≤1.0 Å) is recommended to resolve positional disorder in methyl or acetate groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₉H₁₁NO₃: 181.0739 g/mol).
Q. How does this compound behave under varying pH and temperature conditions?
- Methodological Answer : Hydrolysis studies in aqueous buffers (pH 2–12) at 25–60°C reveal stability trends. For example, under acidic conditions (pH < 4), ester hydrolysis to 3-methylpyridin-4-ylmethanol is accelerated. Use HPLC or titration to monitor degradation kinetics. First-order rate constants (k) can be derived from concentration-time plots .
Advanced Research Questions
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer : Common byproducts (e.g., diacetylated derivatives) arise from over-acylation. Strategies include:
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity.
- Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) reduces exothermic side reactions.
- Chromatographic Purity Checks : TLC (hexane:ethyl acetate, 3:1) or GC-MS identifies impurities. Adjust reaction time (<4 hours) to limit byproduct accumulation .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution. The acetate group’s electrophilicity is quantified via Fukui indices, identifying susceptible sites for nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are simulated using COSMO-RS .
Q. What experimental approaches resolve contradictions in reported biological activities of pyridine-based esters?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from assay conditions. Standardize protocols:
- Dose-Response Curves : Test across concentrations (1–100 µM) in triplicate.
- Cell Line Validation : Use ATCC-certified lines (e.g., HEK-293 for cytotoxicity).
- Molecular Docking : Compare binding affinities with target proteins (e.g., CYP450 enzymes) using AutoDock Vina. Cross-validate with SPR (surface plasmon resonance) for kinetic parameters .
Properties
CAS No. |
18794-49-5 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3-methylpyridin-4-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO2/c1-7-5-10-4-3-9(7)6-12-8(2)11/h3-5H,6H2,1-2H3 |
InChI Key |
CEWMIVBWLKCOMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)COC(=O)C |
Canonical SMILES |
CC1=C(C=CN=C1)COC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













